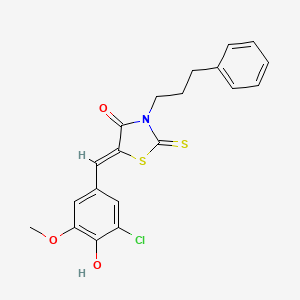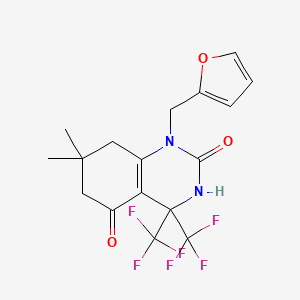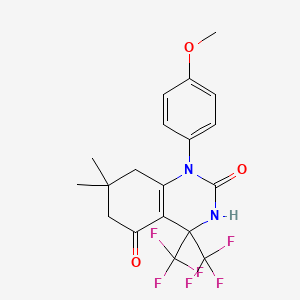![molecular formula C17H14F6N4O2 B3533440 1-(3,4-DIMETHYLPHENYL)-7-METHYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE](/img/structure/B3533440.png)
1-(3,4-DIMETHYLPHENYL)-7-METHYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE
Overview
Description
1-(3,4-DIMETHYLPHENYL)-7-METHYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is a complex organic compound characterized by its unique structure, which includes a pyrimido[4,5-d][1,3]diazine core with multiple substituents
Preparation Methods
The synthesis of 1-(3,4-DIMETHYLPHENYL)-7-METHYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3,4-dimethylphenylamine with a suitable pyrimidine precursor under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes . Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistency and efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and nitration reactions can be performed using halogens and nitrating agents, respectively.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific substituents introduced during the reaction .
Scientific Research Applications
1-(3,4-DIMETHYLPHENYL)-7-METHYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimido[4,5-d][1,3]diazine core can interact with active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl groups may enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar compounds include other pyrimido[4,5-d][1,3]diazine derivatives with different substituents. For example:
1-(3,4-DIMETHYLPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE: Lacks the 7-methyl group, which may affect its chemical properties and biological activity.
1-(3,4-DIMETHYLPHENYL)-7-METHYL-5,5-BIS(DIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE: Contains difluoromethyl groups instead of trifluoromethyl groups, potentially altering its reactivity and stability.
These comparisons highlight the uniqueness of 1-(3,4-DIMETHYLPHENYL)-7-METHYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE in terms of its specific substituents and their effects on its properties and applications.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-7-methyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F6N4O2/c1-7-4-5-10(6-8(7)2)27-12-11(13(28)25-14(27)29)15(16(18,19)20,17(21,22)23)26-9(3)24-12/h4-6H,1-3H3,(H,24,26)(H,25,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKNGIPXMNACDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)NC2=O)C(N=C(N3)C)(C(F)(F)F)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-(2-CHLOROPHENYL)-N-[5-(4-METHOXYBENZYL)-1,3,4-THIADIAZOL-2-YL]-2-PROPENAMIDE](/img/structure/B3533360.png)
![N-[(3,5-dimethoxyphenyl)carbamothioyl]-2-naphthalen-1-ylacetamide](/img/structure/B3533371.png)

![2-(1-naphthyl)-N-({[4-(2-oxo-1-pyrrolidinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B3533381.png)
![N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)-3-phenylpropanamide](/img/structure/B3533392.png)
![N-[(4-morpholin-4-ylphenyl)carbamothioyl]-2-naphthalen-1-ylacetamide](/img/structure/B3533399.png)
![N-[[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]carbamothioyl]-3-phenylpropanamide](/img/structure/B3533400.png)
![N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B3533405.png)
![2-methyl-N-[3-[(2-naphthalen-1-ylacetyl)carbamothioylamino]phenyl]benzamide](/img/structure/B3533418.png)

![N~1~-cycloheptyl-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3533426.png)
![1-[(FURAN-2-YL)METHYL]-2,7,7-TRIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE](/img/structure/B3533437.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2,4-dichlorobenzyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3533447.png)
